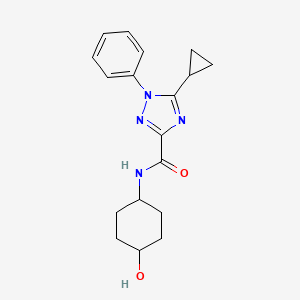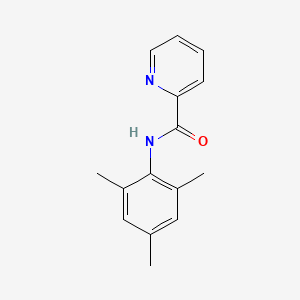![molecular formula C18H25N3O2 B6639810 1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B6639810.png)
1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea, also known as AM-630, is a selective antagonist of the cannabinoid receptor CB2. It was first synthesized in 1999 by a team of researchers led by Alexandros Makriyannis at Northeastern University in Boston, Massachusetts. Since then, AM-630 has been used extensively in scientific research to investigate the role of CB2 receptors in various physiological and pathological processes.
Wirkmechanismus
1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea acts as a selective antagonist of the CB2 receptor, which is one of two cannabinoid receptors found in the human body. CB2 receptors are primarily expressed in immune cells and are involved in regulating inflammation and immune function. By blocking the activation of CB2 receptors, 1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea has been shown to have a range of biochemical and physiological effects in various cell types and animal models. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, reduce the proliferation of cancer cells, and modulate the activity of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea in scientific research is its selectivity for the CB2 receptor, which allows researchers to specifically target this receptor without affecting other cannabinoid receptors or non-cannabinoid targets. However, one limitation of using 1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea is that it can be difficult to obtain in high purity and yield, which can make it challenging to use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea and CB2 receptors. One area of interest is the role of CB2 receptors in the regulation of immune function and inflammation, which could have implications for the treatment of autoimmune diseases and other inflammatory conditions. Another area of interest is the potential use of CB2 receptor agonists and antagonists as therapeutics for cancer, as CB2 receptors are known to be overexpressed in many types of tumors. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea and other CB2 receptor modulators, as well as their potential for use in clinical settings.
Synthesemethoden
The synthesis of 1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea involves several steps, starting from the reaction of cyclohexanone with hydroxylamine to form the corresponding oxime. This is followed by the reduction of the oxime with sodium borohydride to give the amine, which is then reacted with 4-methyl-1H-indole-3-carboxaldehyde to form the final product. The overall yield of the synthesis is around 10%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea has been used in a wide range of scientific studies to investigate the role of CB2 receptors in various physiological and pathological processes. For example, it has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. It has also been investigated as a potential treatment for cancer, as CB2 receptors are known to be overexpressed in many types of tumors.
Eigenschaften
IUPAC Name |
1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-12-5-4-7-15-17(12)13(11-20-15)9-10-19-18(23)21-14-6-2-3-8-16(14)22/h4-5,7,11,14,16,20,22H,2-3,6,8-10H2,1H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFHBMMWVSVABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CCNC(=O)NC3CCCCC3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2S)-2-(4-hydroxypiperidine-1-carbonyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6639731.png)
![1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639737.png)
![2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol](/img/structure/B6639745.png)
![1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639756.png)
![N-[5-(3-chlorophenyl)-2-(2-hydroxyethyl)pyrazol-3-yl]-2-methylsulfanylpropanamide](/img/structure/B6639761.png)
![2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B6639772.png)
![(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol](/img/structure/B6639776.png)
![3-[[(2-Ethyl-1,3-thiazol-4-yl)methyl-(4-hydroxycyclohexyl)amino]methyl]phenol](/img/structure/B6639780.png)
![[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6639787.png)
![1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639799.png)
![(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6639819.png)

